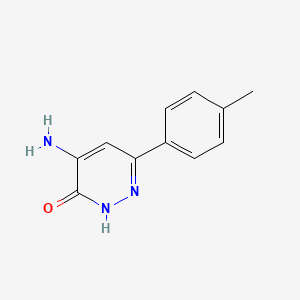
4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-6-(4-methylphenyl)pyridazin-3(2H)-one, also known as 4-MMP, is an organic compound with a pyridazine ring system that is used in a variety of scientific research applications. It is a heterocyclic compound with two nitrogen atoms in the ring. 4-MMP is a versatile compound and can be used as a starting material for the synthesis of a range of derivatives. It also serves as a building block for the synthesis of a variety of heterocyclic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Ibrahim and Behbehani (2014) explores the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the versatility of these compounds in chemical synthesis. These derivatives can be used as intermediates in the synthesis of fused azines and naphthyridine derivatives, indicating their utility in creating complex molecular architectures for various applications (Ibrahim & Behbehani, 2014).
Pharmacological Applications
The potential of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one derivatives in pharmacology is highlighted through various studies. For instance, Okushima et al. (1987) synthesized and evaluated a series of pyridazinone derivatives for inotropic activity, finding some compounds with potent positive inotropic activity along with vasodilating activity, suggesting their applicability in cardiovascular diseases (Okushima et al., 1987).
Antimicrobial and Anticonvulsant Activities
Research by El-Mariah et al. (2006) and Samanta et al. (2011) has shown that certain pyridazinone derivatives exhibit antimicrobial and anticonvulsant activities, respectively. These findings indicate the potential of these compounds in developing new treatments for infections and seizures (El-Mariah et al., 2006); (Samanta et al., 2011).
Herbicidal Activities
A study by Hilton et al. (1969) discusses the modes of action of pyridazinone herbicides, demonstrating their inhibitory effects on photosynthesis in plants. This research underscores the utility of pyridazinone derivatives in agricultural applications, providing insights into their mechanism of action as herbicides (Hilton et al., 1969).
Cardiovascular and Antiangiogenic Activities
Kamble et al. (2015) synthesized a series of pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities. Some derivatives exhibited inhibitory effects on cancer cell viability and showed potential as antiangiogenic agents, highlighting their applications in cancer therapy and research on tumor progression (Kamble et al., 2015).
properties
IUPAC Name |
5-amino-3-(4-methylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFCXWDSWRGFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)
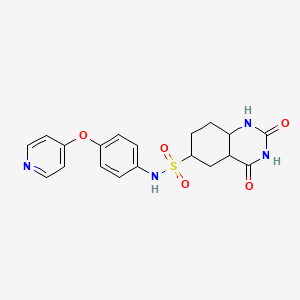
![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)
![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2764089.png)
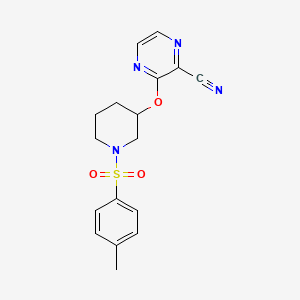
![1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2764091.png)
![1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde](/img/structure/B2764094.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide](/img/structure/B2764096.png)

![4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole](/img/structure/B2764099.png)
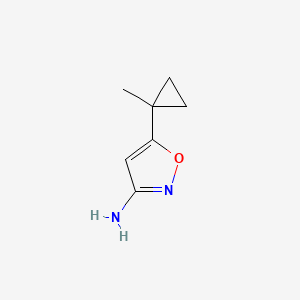
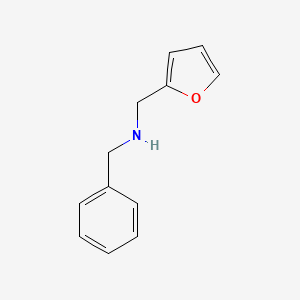
![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)